molecular formula C4H10S B051123 Diethyl sulfide CAS No. 352-93-2

Diethyl sulfide

Cat. No. B051123
CAS RN: 352-93-2
M. Wt: 90.19 g/mol
InChI Key: LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Description

Diethyl sulfide is an organosulfur compound with the chemical formula (CH3CH2)2S . It is a colorless, malodorous liquid commonly used as a solvent for anhydrous mineral salts and in plating baths for coating metals with gold or silver .


Synthesis Analysis

Diethyl sulfide is a by-product of the commercial production of ethanethiol, which is prepared by the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst . The amount of diethyl sulfide produced can be controlled by varying the ratio of hydrogen sulfide to ethylene .


Molecular Structure Analysis

The molecular formula of Diethyl sulfide is C4H10S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Diethyl sulfide is a Lewis base, classified as a soft ligand . It forms a 1:1 charge transfer complex with iodine and undergoes photocatalytic degradation over TiO2 .


Physical And Chemical Properties Analysis

Diethyl sulfide has a molar mass of 90.18 g/mol . It is a colorless liquid with an unpleasant odor . It has a density of 0.837 g/cm3, a melting point of -103.8 °C, and a boiling point of 92 °C .

Scientific Research Applications

Solar Cell Development

  • Field : Material Science
  • Application : Diethyl sulfide (DES) is used in the development of transparent semiconductors for solar cells . It is used in the formation of copper (I) thiocyanate (CuSCN) thin films that conduct positively charged ‘holes’, which are key to the performance of solar cells .
  • Method : The films are created from a solution of DES solvent . The DES molecules coat and stabilize the surface of the CuSCN crystals that make up the film . An additional solvent washing step can enhance the CuSCN microstructure, producing films with higher hole-transport performance .
  • Results : The researchers found that some DES remains in the film and directly improves its microstructure . The treatment resulted in films with five-fold higher hole-transport performance .

Coating Metals with Gold or Silver

  • Field : Metallurgy
  • Application : Diethyl sulfide is used in plating baths for coating metals with gold or silver .
  • Method : The specific methods of application or experimental procedures are not detailed in the sources .
  • Results : The outcomes of this application are not provided in the sources .

Solvent for Anhydrous Mineral Salts

  • Field : Chemistry
  • Application : Diethyl sulfide is used as a solvent for anhydrous mineral salts .
  • Method : The specific methods of application or experimental procedures are not detailed in the sources .
  • Results : The outcomes of this application are not provided in the sources .

Safety And Hazards

Diethyl sulfide is highly flammable and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing its vapors and using it only in well-ventilated areas or outdoors .

Relevant Papers Several papers have been published on Diethyl sulfide. For instance, a study on the photocatalytic oxidation of Diethyl sulfide vapor over TiO2-based composite photocatalysts and another on the kinetics of the oxidation of Diethyl sulfide in aqueous H2O2–Na2SiO3 solutions .

properties

IUPAC Name

ethylsulfanylethane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Record name DIETHYL SULFIDE
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DSSTOX Substance ID

DTXSID5027146
Record name Diethyl sulfide
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Molecular Weight

90.19 g/mol
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Physical Description

Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour
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Boiling Point

92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

-6.7 °C, -10 °C (14 °F) closed cup
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Solubility

Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil
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Density

0.8362 g/cu cm at 20 °C, 0.836-0.841
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Vapor Density

3.11 (AIR= 1)
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Vapor Pressure

60.2 [mmHg], 60.2 mm Hg at 25 °C
Record name Diethyl sulfide
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Product Name

Diethyl sulfide

Color/Form

Liquid, Colorless, oily liquid

CAS RN

352-93-2, 68990-36-3
Record name DIETHYL SULFIDE
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Record name Ethyl sulfide
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Record name Diethyl sulfide
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Melting Point

-103.9 °C, -102.05 °C
Record name 1,1'-Thiobisethane
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Record name Diethyl sulfide
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Synthesis routes and methods

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10b
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Reaction Step Two
[Compound]
Name
mercaptan
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Reaction Step Three
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[Compound]
Name
mercaptans
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[Compound]
Name
alcohol
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0 (± 1) mol
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Name
8b
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl sulfide
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Diethyl sulfide
Reactant of Route 3
Diethyl sulfide
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Diethyl sulfide
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Diethyl sulfide
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Diethyl sulfide

Citations

For This Compound
5,070
Citations
H Tsubomura, RP Lang - Journal of the American Chemical …, 1961 - ACS Publications
… smallerthan the K value for the iodine-diethyl sulfide complex at 30 obtained in the present … The present results indicate that diethyl sulfide has a much greater donor strength than the …
Number of citations: 280 pubs.acs.org
AV Vorontsov, EV Savinov, L Davydov… - Applied Catalysis B …, 2001 - Elsevier
… had an adverse effect on the conversions of diethyl sulfide. The quantities of (C 2 H 5 ) … diethyl sulfide. Additions of H 2 O 2 in the reactor feed stream increased the rate of diethyl sulfide …
Number of citations: 160 www.sciencedirect.com
X Zheng, EM Fisher, FC Gouldin, L Zhu… - Proceedings of the …, 2009 - Elsevier
… of diethyl sulfide (C 2 H 5 SC 2 H 5 , subsequently abbreviated as CCSCC), as a simulant of mustard gas in a flow reactor. Diethyl sulfide is a … in HD mustard, diethyl sulfide is produced. …
Number of citations: 32 www.sciencedirect.com
EL Clennan, A Greer - The Journal of Organic Chemistry, 1996 - ACS Publications
The reactions of singlet oxygen with diethyl sulfide (Et 2 S) in benzene alcohol mixtures have been examined. The salient discoveries include: (1) the rate constants of product formation, …
Number of citations: 52 pubs.acs.org
G Zhang, P Xue, J Wei, Y Zhang, L Zhao, J Gao… - Chemical Engineering …, 2022 - Elsevier
… be displaced by the diethyl sulfide ones and migrated to … diethyl sulfide ones and migrated to the W sites sequentially. Meanwhile, more and more proportions of the latter diethyl sulfide …
Number of citations: 12 www.sciencedirect.com
DV Kozlov, AV Vorontsov, PG Smirniotis… - Applied Catalysis B …, 2003 - Elsevier
The gas-phase heterogeneous photocatalytic oxidation of diethyl sulfide (DES), a simulant for chemical agent mustard gas, was investigated in a batch reactor using detection of …
Number of citations: 126 www.sciencedirect.com
R Bhuvaneswari, V Nagarajan… - Applied Surface Science, 2020 - Elsevier
… Two chief vapors belonging to the same sulfur group – diethyl sulfide (DES) and ethyl methyl sulfide (EMS) are regarded in the present investigation. The acumen behind opting DES …
Number of citations: 22 www.sciencedirect.com
CH Hearn, E Turcu, JA Joens - Atmospheric Environment. Part A. General …, 1990 - Elsevier
… The near uv spectrum of diethyl sulfide has been previously … The experimental spectrum for diethyl sulfide obtained in the … In addition to the features in the spectrum of diethyl sulfide …
Number of citations: 51 www.sciencedirect.com
D Selishchev, D Kozlov - Molecules, 2014 - mdpi.com
… The main purpose of our work was to study the PCO of diethyl sulfide with the composite … This is the reason why we investigated the diethyl sulfide oxidation with a 0.5 mg/cm 2 …
Number of citations: 32 www.mdpi.com
L Du, Y Xu, M Ge, L Jia - Atmospheric Environment, 2007 - Elsevier
… The rate constant for diethyl sulfide reacting with ozone was determined with our self-made smog chamber. During the experiments, the wall decay of ozone cannot be neglected. In …
Number of citations: 35 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.